Systemic Bioavailability: C7G vs. Parent Compound Chrysin in Vivo
The parent compound chrysin is rapidly metabolized, resulting in near-zero bioavailability, while its glucuronide metabolite, C7G, achieves substantial plasma concentrations. In a rat study, C7G exhibited a Cmax of 364.6 ± 118.7 μg/L and an AUC of 701.4 ± 962.9 μg·hr/L, confirming it is the predominant circulating species after oral chrysin administration [1].
| Evidence Dimension | In vivo systemic exposure (plasma concentration) |
|---|---|
| Target Compound Data | Cmax: 364.6 ± 118.7 μg/L; AUC: 701.4 ± 962.9 μg·hr/L |
| Comparator Or Baseline | Chrysin: Bioavailability reported as 'almost zero' |
| Quantified Difference | C7G is the sole detectable systemic species; chrysin is below the limit of quantification. |
| Conditions | Male Sprague-Dawley rats following oral administration of 100 mg/kg chrysin |
Why This Matters
Procurement of the aglycone (chrysin) is irrelevant for in vivo or cellular assays where systemic exposure is required; C7G is the biologically relevant form that achieves measurable exposure.
- [1] Noh, K., et al., 'Pharmacokinetic Interaction of Chrysin with Caffeine in Rats', Biomolecules & Therapeutics, 2016, 24(4), pp. 446-452. View Source
